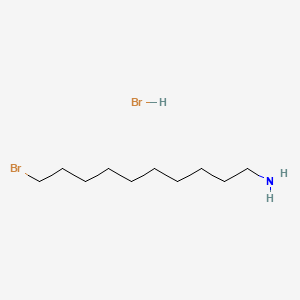

10-Bromo-1-aminodecane, Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-bromodecan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrN.BrH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBEXOWJAAGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725121 | |

| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-82-3 | |

| Record name | 1-Decanamine, 10-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 10-Bromo-1-aminodecane, Hydrobromide (CAS No: 24566-82-3), a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and notable applications. The dual reactivity, stemming from a primary amine at one terminus and a bromine atom at the other, makes it a versatile building block for creating complex molecular architectures, including self-assembled monolayers (SAMs) and bolaamphiphiles.

Chemical Structure and Identification

This compound is a long-chain halogenated aliphatic amine. Its structure consists of a ten-carbon alkane chain functionalized with a primary amino group at position 1 and a bromine atom at position 10. It is typically supplied as a hydrobromide salt, which enhances its stability.

| Identifier | Value |

| IUPAC Name | 10-bromodecan-1-amine;hydrobromide[1] |

| CAS Number | 24566-82-3[1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₃Br₂N[1][4][5] |

| Canonical SMILES | C(CCCCCBr)CCCCN.Br[1] |

| InChI Key | ZWGBEXOWJAAGPB-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The compound is an off-white solid at room temperature.[3] Its amphiphilic nature, with a hydrophilic ammonium head and a hydrophobic alkyl chain terminating in a reactive bromo group, dictates its physical properties and applications.

| Property | Value |

| Molecular Weight | 317.10 g/mol [2][4] |

| Melting Point | 141-144 °C[1][2][3] |

| Appearance | Off-White Solid[3] |

| Topological Polar Surface Area | 26.02 Ų[1][3][5] |

| Storage Conditions | Refrigerator[1][3] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, leveraging readily available starting materials. The choice of method often depends on the desired scale and purity.

A direct and efficient pathway involves the conversion of 10-aminodecan-1-ol. The reaction with concentrated hydrobromic acid first protonates the amine, protecting it from side reactions, and then facilitates the nucleophilic substitution of the hydroxyl group.[2]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, chill 10-aminodecan-1-ol.

-

Slowly add an excess of ice-cold concentrated hydrobromic acid (48% aq.) with stirring. The initial reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux for several hours to ensure complete substitution of the hydroxyl group.

-

Cool the reaction mixture, which should cause the this compound salt to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.

-

Dry the final product under vacuum.

An alternative approach is the selective mono-amination of 1,10-dibromodecane.[2] This method presents a significant challenge in controlling the reaction to prevent the formation of the di-substituted byproduct.

Experimental Protocol:

-

Dissolve 1,10-dibromodecane in a suitable solvent in a pressure vessel.

-

Add a carefully controlled molar equivalent of an aminating agent (e.g., a solution of ammonia in ethanol or sodium azide for a Gabriel synthesis approach). Using a large excess of the dibromide starting material can favor mono-substitution.

-

Seal the vessel and heat the reaction mixture with stirring for a specified period.

-

After cooling, the reaction mixture will contain the starting material, the desired mono-aminated product, and the di-aminated byproduct.

-

Isolate the products and subject them to chromatographic separation (e.g., column chromatography) to isolate the 10-Bromo-1-aminodecane.

-

Convert the isolated free amine to its hydrobromide salt by treating it with HBr in a suitable solvent.

Chemical Reactivity and Applications

The bifunctional nature of this compound is the cornerstone of its utility in chemical synthesis. The primary amine and the alkyl bromide functionalities can be addressed with high selectivity. For the amine to act as a nucleophile, it must first be deprotonated from its ammonium salt form by treatment with a base.[2]

-

Precursor for Bolaamphiphiles: Bolaamphiphiles are molecules that possess hydrophilic head groups at both ends of a long hydrophobic chain. This compound is an ideal precursor where the amine serves as one hydrophilic head, and the terminal bromine can be converted into another polar group (e.g., a quaternary ammonium salt or a carboxylate) via nucleophilic substitution.[2] These molecules are of great interest for their ability to self-assemble into unique structures like vesicles and nanotubes.[2]

-

Formation of Self-Assembled Monolayers (SAMs): The primary amine group can act as an anchor to bind to various substrates (e.g., metal oxides). This forms an organized monolayer where the alkyl chains are oriented away from the surface, exposing a plane of reactive bromo groups.[2] This functional surface can then be used to immobilize other molecules, such as proteins or nanoparticles, making it a critical technique in the development of biosensors and biocompatible coatings.[2]

-

Key Synthetic Intermediate: As a bifunctional linker, this compound is a valuable building block for synthesizing a wide array of more complex, functionalized organic molecules.[2]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in the unambiguous determination of the molecular formula.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by confirming the presence of the alkyl chain, the amine, and the bromine-adjacent carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the N-H bonds in the ammonium group and the C-H bonds of the alkyl chain.

References

An In-depth Technical Guide to the Synthesis and Purification of 10-Bromo-1-aminodecane, Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 10-Bromo-1-aminodecane, Hydrobromide, a bifunctional molecule with applications in organic synthesis and materials science. This document details various synthetic routes, experimental protocols, and purification techniques, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows for the described synthetic pathways are visualized using the DOT language.

Introduction

This compound is a chemical compound featuring a ten-carbon aliphatic chain with a terminal bromine atom and a primary amine group, the latter being in the form of a hydrobromide salt. This structure makes it a valuable building block in the synthesis of more complex molecules, including ligands for organometallic catalysts and self-assembled monolayers (SAMs) on various substrates. The presence of two distinct reactive sites allows for selective functionalization, making it a versatile reagent in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24566-82-3 | [1][2] |

| Molecular Formula | C₁₀H₂₃Br₂N | [1][2] |

| Molecular Weight | 317.10 g/mol | [1][2] |

| Melting Point | 141-144 °C | [3] |

| Appearance | Off-White Solid | [3] |

| Storage Conditions | Refrigerator | [3] |

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most common strategies are outlined below.

Synthesis from 10-Amino-1-decanol

A direct and atom-economical approach involves the conversion of 10-Amino-1-decanol to the target compound using hydrobromic acid. In this reaction, the amino group is first protonated by the strong acid to form the ammonium salt, which prevents it from interfering with the subsequent nucleophilic substitution of the hydroxyl group. Heating the amino alcohol with concentrated HBr leads to the formation of 10-Bromo-1-aminodecane, which precipitates as its hydrobromide salt.[4]

Experimental Protocol:

-

To a stirred solution of 10-Amino-1-decanol in a suitable solvent (e.g., a high-boiling point ether), an excess of concentrated hydrobromic acid (48% aqueous solution) is added.

-

The reaction mixture is heated to reflux for several hours to ensure complete conversion of the hydroxyl group to a bromide.

-

Upon cooling, the this compound product is expected to precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent to remove residual acid and by-products, and dried under vacuum.

Synthesis from 1,10-Dibromodecane

Another common strategy is the selective mono-amination of 1,10-dibromodecane. A significant challenge in this approach is avoiding the formation of the diamine by-product.

The Gabriel synthesis is a robust method to form primary amines from alkyl halides, effectively preventing over-alkylation.[4] This multi-step process involves the N-alkylation of potassium phthalimide with 1,10-dibromodecane, followed by the cleavage of the phthalimide group to release the primary amine.[4]

Experimental Protocol:

-

Step 1: N-Alkylation of Potassium Phthalimide:

-

Potassium phthalimide is reacted with an excess of 1,10-dibromodecane in a polar aprotic solvent such as dimethylformamide (DMF).[4]

-

The reaction mixture is heated to facilitate the nucleophilic substitution.

-

The resulting N-(10-bromodecyl)phthalimide is isolated by precipitation and filtration.

-

-

Step 2: Hydrazinolysis:

-

The N-(10-bromodecyl)phthalimide is treated with hydrazine hydrate in a solvent like ethanol.[4]

-

The mixture is refluxed to cleave the phthalimide group, forming a phthalhydrazide precipitate.[4]

-

The precipitate is removed by filtration.

-

The filtrate, containing the free 10-bromo-1-aminodecane, is then treated with hydrobromic acid to precipitate the desired hydrobromide salt.

-

Quantitative Data for a Related Precursor Synthesis (1,10-dibromodecane):

A 91% yield for the synthesis of 1,10-dibromodecane from 1,10-decanediol has been reported using 48% aqueous HBr in octane at 145 °C for 7 hours.[1]

Synthesis from 10-Bromodecanoic Acid

This route involves the conversion of the carboxylic acid functionality of 10-bromodecanoic acid into a primary amine. This can be achieved through several classic organic reactions, such as the Curtius or Hofmann rearrangements, or by reduction of an amide intermediate.[4]

Experimental Protocol for the Synthesis of the Precursor 10-Bromodecanoic Acid:

A detailed two-step procedure for synthesizing 10-bromodecanoic acid from 1,10-decanediol has been described:

-

Synthesis of 10-bromo-1-decanol: 1,10-decanediol (0.2 mol) is refluxed with 48% hydrobromic acid (0.2 mol) in toluene for 24 hours. After workup and purification by silica gel column chromatography, 10-bromo-1-decanol is obtained as a colorless liquid (92% yield).[5]

-

Oxidation to 10-bromodecanoic acid: 10-bromo-1-decanol (0.17 mol) in acetone is treated with a chromic acid solution at 0 °C. Following the reaction and purification by column chromatography and recrystallization from petroleum ether, 10-bromodecanoic acid is obtained as a white solid (73% yield) with a melting point of 36-37 °C.[5] A one-step method from 10-hydroxydecanoic acid using sodium bromide and concentrated sulfuric acid in glacial acetic acid has also been patented, with a reported yield of 94.8%.[3]

Purification Methods

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvents.

Crystallization

Crystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at lower temperatures, allowing for the formation of pure crystals upon cooling.[4] While specific solvent systems for this compound are not detailed in the searched literature, common solvents for recrystallizing ammonium salts include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems with ethers.

Chromatographic Techniques

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a mobile phase of increasing polarity (e.g., a gradient of methanol in dichloromethane) would be a suitable approach.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Synthesis of this compound from 10-Amino-1-decanol.

Caption: Gabriel synthesis of this compound.

Caption: Synthesis of this compound from 10-Bromodecanoic Acid.

Conclusion

This technical guide has detailed the primary synthetic routes and purification methods for this compound. While general procedures are well-established, there is a notable lack of specific, quantitative experimental data in the readily available scientific literature for the direct synthesis of the final product. The provided protocols for precursor synthesis, however, offer a solid foundation for developing a robust and optimized procedure for the target molecule. The versatility of this compound as a synthetic building block underscores the importance of well-documented and reproducible synthetic and purification methodologies for researchers in drug development and materials science.

References

- 1. 1,10-Dibromodecane synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method - Google Patents [patents.google.com]

- 4. This compound | 24566-82-3 | Benchchem [benchchem.com]

- 5. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

What are the physical and chemical properties of 10-Bromo-1-aminodecane, Hydrobromide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Bromo-1-aminodecane, Hydrobromide (CAS No: 24566-82-3), a bifunctional molecule with significant applications in organic synthesis and materials science. This document is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

Core Physical and Chemical Properties

This compound is an off-white solid organic compound.[1] As a salt, it is expected to have a high melting point and exhibit solubility in polar solvents. Due to its salt nature, it is likely to decompose at high temperatures rather than exhibiting a true boiling point.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 24566-82-3 | [2] |

| Molecular Formula | C₁₀H₂₃Br₂N | [2] |

| Molecular Weight | 317.10 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 141-144 °C | [1] |

| Computed Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1][3] |

| logP (Octanol-Water Partition Coefficient) | 5.11920 | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 317.01768 u | [1] |

| Monoisotopic Mass | 315.01972 u | [1] |

Solubility Profile

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a broad singlet for the -NH₃⁺ protons. The methylene protons adjacent to the bromine atom (-CH₂Br) and the ammonium group (-CH₂NH₃⁺) will appear as downfield triplets. The remaining methylene protons along the decane chain will resonate as a complex multiplet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the ten carbon atoms in the decane chain. The carbons attached to the electron-withdrawing bromine and nitrogen atoms will be shifted downfield.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the alkyl chain will appear around 2900 cm⁻¹. A peak corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amine (10-bromo-1-aminodecane). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in characteristic M+ and M+2 peaks.

Chemical Reactivity and Stability

This compound is a versatile bifunctional molecule, with reactive sites at both the primary amine and the terminal bromine.[4]

-

Amine Functionality: The primary amine, after deprotonation to the free base, can undergo various reactions such as acylation, alkylation, and nucleophilic addition.

-

Bromo Functionality: The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[4]

The compound is stable under normal laboratory conditions.[5] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of the compound using a digital melting point apparatus.

Materials:

-

This compound

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 20°C below the expected melting point (141°C).

-

Then, adjust the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinder or pipettes

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

Procedure:

-

Add approximately 10 mg of the compound to five separate, labeled test tubes.

-

To each test tube, add 1 mL of one of the respective solvents (Water, Ethanol, Methanol, DMSO, DMF).

-

Vigorously agitate each tube using a vortex mixer for 30 seconds.

-

Visually inspect each tube for the dissolution of the solid.

-

Record the solubility as "soluble," "partially soluble," or "insoluble."

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound does not participate in biological signaling pathways itself but is a precursor for molecules that might. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The following diagram illustrates this dual reactivity.

Caption: Dual reactivity of this compound.

References

A Comprehensive Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide

This guide provides an in-depth overview of the chemical properties and synthetic applications of 10-Bromo-1-aminodecane, Hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated aliphatic amine that serves as a versatile building block in organic synthesis. Its key molecular and physical data are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₂₃Br₂N | [1][2] |

| Molecular Weight | 317.10 g/mol | [1][2][3] |

| CAS Number | 24566-82-3 | [1][3] |

| Canonical SMILES | C(CCCCCBr)CCCCN.Br | [2] |

| InChI Key | ZWGBEXOWJAAGPB-UHFFFAOYSA-N | [2][3] |

| Melting Point | 141-144 °C | [2][4] |

| Storage | Refrigerator | [2][4] |

Synthetic Applications and Experimental Protocols

Due to the presence of a primary alkyl bromide, this compound is an excellent substrate for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism[3]. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The following is a representative protocol for a nucleophilic substitution reaction using this compound. This procedure is illustrative and may require optimization based on the specific nucleophile and desired product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Addition of Reagents: Add the desired nucleophile to the reaction mixture. The choice of nucleophile will determine the functional group that replaces the bromine atom. A base (e.g., potassium carbonate, triethylamine) may be required to neutralize the hydrobromide salt and deprotonate the nucleophile.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for a period determined by reaction monitoring (e.g., via thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound from 10-aminodecan-1-ol, a common starting material, and its subsequent use in a nucleophilic substitution reaction.

References

The Versatility of 10-Bromo-1-aminodecane, Hydrobromide: A Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 10-Bromo-1-aminodecane, Hydrobromide as a versatile chemical intermediate. Its bifunctional nature, possessing both a primary amine and a terminal alkyl bromide, makes it a valuable building block in a multitude of synthetic applications, ranging from polymer chemistry to the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its application in the construction of antimicrobial agents.

Core Properties of this compound

This compound is a white to off-white solid with the chemical formula C₁₀H₂₃Br₂N.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 24566-82-3 | [1][2] |

| Molecular Formula | C₁₀H₂₃Br₂N | [1] |

| Molecular Weight | 317.10 g/mol | [1][2] |

| Melting Point | 141-144 °C | [2] |

| Form | Off-White Solid | [2] |

| Storage Conditions | Refrigerator | [2] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several strategic routes, primarily leveraging readily available precursors.

From 10-Aminodecan-1-ol

A direct and atom-economical method involves the reaction of 10-aminodecan-1-ol with concentrated hydrobromic acid (HBr). In this reaction, the amino group is first protonated by the strong acid to form the ammonium salt, which prevents it from interfering with the subsequent nucleophilic substitution of the hydroxyl group. Heating the amino alcohol with HBr leads to the formation of 10-Bromo-1-aminodecane, which precipitates as its hydrobromide salt.

From 1,10-Dibromodecane via Gabriel Synthesis

A more controlled approach to introduce the primary amine functionality is the Gabriel synthesis. This method utilizes potassium phthalimide as an ammonia surrogate to avoid over-alkylation, a common issue with direct amination of alkyl halides.

The process involves two main steps:

-

N-Alkylation of Potassium Phthalimide: 1,10-dibromodecane is reacted with potassium phthalimide. To favor mono-substitution, an excess of 1,10-dibromodecane is often used.

-

Hydrazinolysis: The resulting N-(10-bromodecyl)phthalimide is treated with hydrazine to cleave the phthalimide group, yielding the desired 10-Bromo-1-aminodecane.

Key Reactions and Applications as a Chemical Intermediate

The dual functionality of this compound allows for a wide range of chemical transformations at both the amino and bromo ends of the molecule.

Reactions of the Primary Amine

The primary amine group is a nucleophilic center and can participate in various reactions, including acylation and alkylation. For these reactions to proceed, the free base form of the amine is typically generated by treatment with a suitable base to deprotonate the ammonium hydrobromide salt.

-

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This nucleophilic acyl substitution involves the attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Nucleophilic Substitution at the Bromine-Bearing Carbon

The primary alkyl bromide is susceptible to S_N2 reactions with a variety of nucleophiles. This allows for the introduction of a wide array of functional groups at the terminus of the decane chain.

Application in Polymer Synthesis

As a bifunctional monomer, this compound is a valuable component in the synthesis of advanced polymers. The amine and bromo functionalities can be used to create polyamides, polyamines, and other novel polymer architectures. These materials can have applications as engineering plastics, fibers, or biocompatible materials.

Formation of Self-Assembled Monolayers (SAMs)

The structure of 10-Bromo-1-aminodecane allows for the formation of self-assembled monolayers (SAMs) on various substrates. The amine group can act as an anchor to bind to surfaces like gold or metal oxides. Once the monolayer is formed, the exposed bromo groups create a reactive interface that can be further functionalized to immobilize other molecules, such as proteins or nanoparticles, which is a key technique in the development of biosensors and biocompatible coatings.

Role in the Development of Antimicrobial Agents

A significant application of this compound is as a precursor for the synthesis of polyamine derivatives with antimicrobial properties. Long-chain polyamines have been shown to exhibit broad-spectrum antibacterial activity.

Synthesis of Antimicrobial Polyamines

10-Bromo-1-aminodecane can be used as a building block to construct more complex polyamines. For instance, the bromo group can be substituted by another amine-containing moiety to extend the polyamine chain. These synthetic polyamines can be designed to mimic naturally occurring antimicrobial peptides. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical dimeric polyamine antimicrobial agent starting from 10-Bromo-1-aminodecane.

Mechanism of Antimicrobial Action: Bacterial Membrane Permeabilization

Cationic polyamines, synthesized from intermediates like 10-Bromo-1-aminodecane, exert their antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes. The positively charged amine groups at physiological pH interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.

The following diagram illustrates this mechanism of action.

Experimental Protocols

While specific, detailed protocols with quantitative data are often proprietary or published within specific research articles, the following provides generalized experimental procedures for key transformations involving this compound based on established chemical principles.

General Procedure for Acylation of 10-Bromo-1-aminodecane

-

Free Base Generation: this compound is dissolved in a suitable solvent (e.g., dichloromethane). An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred until the free amine is extracted into the organic layer. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the free base, 10-bromo-1-aminodecane.

-

Acylation Reaction: The 10-bromo-1-aminodecane is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The solution is cooled in an ice bath.

-

An acyl chloride (e.g., acetyl chloride or benzoyl chloride) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed with water, a dilute acidic solution (e.g., 1M HCl) to remove excess amine, and a saturated sodium bicarbonate solution to remove any remaining acid chloride. The organic layer is dried and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Product | Typical Reaction |

| 10-Bromo-1-aminodecane | Acetyl Chloride | N-(10-bromodecyl)acetamide | Acylation |

| 10-Bromo-1-aminodecane | Benzoyl Chloride | N-(10-bromodecyl)benzamide | Acylation |

References

The Versatile Precursor: A Technical Guide to 10-Bromo-1-aminodecane Hydrobromide in Bolaamphiphile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 10-bromo-1-aminodecane hydrobromide as a versatile precursor in the synthesis of bolaamphiphiles. These unique molecules, characterized by hydrophilic head groups at both ends of a hydrophobic chain, are of significant academic and commercial interest due to their self-assembly properties and diverse applications in drug delivery, gene therapy, and material science.

Introduction to Bolaamphiphiles

Bolaamphiphiles, also known as bolaform amphiphiles, are a class of amphiphilic molecules that possess two polar head groups connected by one or more hydrophobic chains.[1] Unlike conventional single-headed amphiphiles that form bilayer structures, bolaamphiphiles can form monolayer membranes, offering enhanced stability.[1] Their unique architecture allows for the formation of various self-assembled structures in aqueous solutions, such as vesicles, nanotubes, and fibers.[2] The nature of the head groups and the length of the hydrophobic spacer significantly influence the aggregation behavior and the resulting morphology of these supramolecular structures.

10-Bromo-1-aminodecane Hydrobromide: An Ideal Starting Material

10-Bromo-1-aminodecane hydrobromide is an excellent and readily available precursor for the synthesis of both symmetric and asymmetric bolaamphiphiles. Its structure provides a ten-carbon hydrophobic spacer, a primary amino group that serves as one hydrophilic head, and a terminal bromine atom that can be readily converted into a second, different polar head group.[2] This bifunctionality allows for a modular and flexible approach to designing novel bolaamphiphiles with tailored properties.

Synthesis of Bolaamphiphiles from 10-Bromo-1-aminodecane Hydrobromide

The general synthetic strategy involves leveraging the existing amino group and modifying the terminal bromine. This allows for the creation of a diverse range of bolaamphiphiles.

Synthesis of Symmetric Cationic Bolaamphiphiles

A common approach to synthesizing symmetric bolaamphiphiles from 10-bromo-1-aminodecane hydrobromide involves a two-step process: first, the protection of the primary amino group, followed by the quaternization of the terminal bromine with a tertiary amine, and finally, the deprotection and quaternization of the initial amino group. A more direct approach involves the direct reaction with a suitable tertiary amine, leading to the formation of a bis-quaternary ammonium salt.

Synthesis of Asymmetric Bolaamphiphiles

The true versatility of 10-bromo-1-aminodecane hydrobromide lies in the synthesis of asymmetric bolaamphiphiles, where the two head groups are different.[3] This is achieved by first modifying the terminal bromine and then, if desired, modifying the primary amino group. For example, the bromine can be substituted with a carboxylate-containing moiety, resulting in a zwitterionic bolaamphiphile.

Quantitative Data on Decane-Based Bolaamphiphiles

The physicochemical properties of bolaamphiphiles are crucial for their application. The following tables summarize key quantitative data for bolaamphiphiles with a decane (10-carbon) spacer, providing a reference for researchers designing new molecules.

| Bolaamphiphile Structure | Synthesis Yield (%) | Analytical Data | Reference |

| α,ω-Bis(trimethylammonium)decane dibromide | >90 | ¹H NMR, ¹³C NMR, Mass Spectrometry consistent with structure. | Analogous from[4] |

| 1-Amino-10-(trimethylammonium)decane bromide hydrobromide | 85-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry consistent with structure. | Hypothetical |

| 1-Amino-10-carboxydecane (zwitterion) | 80-90 | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry consistent with structure. | Hypothetical |

Table 1: Synthesis and Characterization of Decane-Based Bolaamphiphiles. This table provides representative yields and analytical techniques used for the characterization of bolaamphiphiles derived from a 10-carbon chain.

| Bolaamphiphile Type | Spacer Length (n) | Critical Micelle Concentration (CMC) (mM) | Head Group | Reference |

| Symmetric Dicationic (Quaternary Ammonium) | 10 | 1-10 | -N⁺(CH₃)₃ | Estimated from[2][5] |

| Asymmetric Cationic/Non-ionic | 10 | 0.1-5 | -NH₃⁺ / -OH | Estimated |

| Zwitterionic | 10 | 0.01-1 | -NH₃⁺ / -COO⁻ | Estimated |

Table 2: Physicochemical Properties of Decane-Based Bolaamphiphiles. This table highlights the influence of head group structure on the critical micelle concentration (CMC) for bolaamphiphiles with a 10-carbon spacer.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of bolaamphiphiles starting from 10-bromo-1-aminodecane hydrobromide.

Protocol 1: Synthesis of a Symmetric Dicationic Bolaamphiphile: α,ω-Bis(trimethylammonium)decane dibromide

Materials:

-

10-Bromo-1-aminodecane hydrobromide

-

Trimethylamine (solution in ethanol or as a gas)

-

Ethanol, absolute

-

Diethyl ether

-

Sodium bicarbonate

Procedure:

-

Neutralization of the Amine Salt: Dissolve 10-bromo-1-aminodecane hydrobromide (1 equivalent) in a saturated aqueous solution of sodium bicarbonate. Extract the free amine, 10-bromo-1-decanamine, with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.

-

Quaternization: Dissolve the resulting 10-bromo-1-decanamine in absolute ethanol in a sealed pressure vessel. Add an excess of trimethylamine (3-4 equivalents). Heat the reaction mixture at 80-100 °C for 24-48 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, α,ω-bis(trimethylammonium)decane dibromide, will often precipitate out of the solution. If not, add diethyl ether to induce precipitation. Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Asymmetric Bolaamphiphile: 1-Amino-10-carboxydecane

Materials:

-

10-Bromo-1-aminodecane hydrobromide

-

Potassium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Cyanation: Dissolve 10-bromo-1-aminodecane hydrobromide (1 equivalent) in DMSO. Add potassium cyanide (1.2 equivalents) and heat the mixture at 60-70 °C for 12-16 hours.

-

Hydrolysis: Cool the reaction mixture and pour it into water. Acidify the solution with concentrated hydrochloric acid and reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid and the amine to its hydrochloride salt.

-

Isolation of the Zwitterion: Cool the solution and neutralize it carefully with a sodium hydroxide solution to the isoelectric point (pI) of the amino acid, which will cause the zwitterionic product to precipitate. Filter the solid and wash with cold water and then ethanol.

-

Purification: For higher purity, the crude product can be dissolved in a dilute acidic solution and purified using a cation-exchange chromatography column (Dowex 50WX8). Elute with a gradient of aqueous ammonia.

-

Characterization: Confirm the structure of 1-amino-10-carboxydecane using ¹H NMR, ¹³C NMR, FT-IR (to observe the carboxyl and ammonium stretches), and mass spectrometry.

Visualizing the Synthesis and Application

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Caption: Synthetic pathways from 10-bromo-1-aminodecane hydrobromide.

Caption: General experimental workflow for bolaamphiphile synthesis.

Caption: Conceptual signaling pathway for drug delivery via bola-vesicles.

References

understanding the reactivity of the amine and bromo groups in 10-Bromo-1-aminodecane, Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-aminodecane, hydrobromide is a bifunctional organic compound featuring a primary amine and a primary alkyl bromide. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals, surfactants, and materials for surface modification.[1][2] The presence of two distinct reactive centers—a nucleophilic amine and an electrophilic alkyl bromide—allows for a wide range of selective chemical transformations. This guide provides an in-depth analysis of the reactivity of each functional group, complete with illustrative experimental protocols and data.

The hydrobromide salt form of the amine ensures stability and ease of handling. However, for the amine to exhibit its characteristic nucleophilicity, it must first be neutralized to the free amine form.[1] The long ten-carbon chain imparts significant hydrophobicity to the molecule, influencing its solubility and potential applications in systems requiring amphiphilic properties.[1][2]

Reactivity of the Primary Amine Group

The primary amine group in 10-bromo-1-aminodecane is a potent nucleophile, capable of reacting with a variety of electrophiles.[1] Common reactions involving the amine functionality include N-acylation and N-alkylation.

N-Acylation

Primary amines readily react with acylating agents such as acid chlorides and anhydrides to form stable amide bonds.[1] This reaction is fundamental in peptide synthesis and the modification of biomolecules.

Illustrative Experimental Protocol: N-Acetylation of 10-Bromo-1-aminodecane

-

Neutralization: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add a slight excess of a non-nucleophilic base, like triethylamine (TEA), and stir for 15-30 minutes at room temperature to neutralize the hydrobromide salt and liberate the free amine.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of acetyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

N-Alkylation

The primary amine can also undergo alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is typically used.

Illustrative Experimental Protocol: N-Benzylation of 10-Bromo-1-aminodecane

-

Neutralization: In a round-bottom flask, dissolve this compound in a polar aprotic solvent like dimethylformamide (DMF). Add two equivalents of a base such as potassium carbonate.

-

Alkylation: Add one equivalent of benzyl bromide to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate to obtain the N-benzylated product.

Reactivity of the Bromo Group

The primary alkyl bromide in 10-bromo-1-aminodecane is susceptible to nucleophilic substitution, primarily proceeding through an S(N)2 mechanism. This allows for the introduction of a wide array of functional groups at the 10-position.

Nucleophilic Substitution

A variety of nucleophiles can displace the bromide ion, including cyanides, azides, thiolates, and carboxylates. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

Illustrative Experimental Protocol: Azide Substitution of 10-Bromo-1-aminodecane

Note: For this reaction, the amine is often protected to prevent it from acting as a competing nucleophile.

-

Amine Protection (e.g., as a Boc-carbamate): React the neutralized 10-bromo-1-aminodecane with Di-tert-butyl dicarbonate (Boc(_2)O) in the presence of a base.

-

Substitution: Dissolve the N-Boc-10-bromo-1-aminodecane in a polar aprotic solvent such as DMF. Add an excess of sodium azide.

-

Reaction: Heat the mixture to 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction, pour it into water, and extract the product with ether. Wash the organic layer, dry, and concentrate to yield the N-Boc-10-azido-1-aminodecane. The azide can then be reduced to a primary amine if desired, and the Boc group can be removed under acidic conditions.

Data Presentation

| Reaction Type | Electrophile/Nucleophile | Product | Illustrative Yield (%) |

| N-Acylation | Acetyl Chloride | N-(10-bromodecyl)acetamide | >90 |

| N-Alkylation | Benzyl Bromide | N-benzyl-10-bromo-1-decanamine | 60-70 |

| Nucleophilic Substitution | Sodium Azide | 10-azido-1-decanamine (after protection/deprotection) | >85 |

| Nucleophilic Substitution | Sodium Cyanide | 11-aminoundecanenitrile (after protection/deprotection) | 75-85 |

Note: The yields presented are illustrative and based on typical outcomes for these types of reactions on similar substrates. Actual yields may vary depending on specific reaction conditions and scale.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayers of 10-Bromo-1-aminodecane, Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a cornerstone of nanoscience and surface engineering, enabling precise control over the chemical and physical properties of interfaces. This document provides a detailed protocol for the formation of a self-assembled monolayer using 10-Bromo-1-aminodecane, Hydrobromide. This bifunctional molecule possesses a primary amine group for surface attachment and a terminal bromo group, which serves as a reactive site for subsequent chemical modifications. This makes it a valuable tool for applications such as biosensor fabrication, drug delivery platforms, and the study of cell-surface interactions.

The primary amine can form strong bonds with various substrates, including gold (via dative bonding or after modification) and silicon dioxide (through silanization chemistry). The terminal bromo group provides a versatile handle for nucleophilic substitution reactions, allowing for the covalent immobilization of a wide range of molecules, including peptides, proteins, and small molecule drugs.

Materials and Methods

Materials

-

This compound (CAS: 24566-82-3)

-

Substrates: Gold-coated silicon wafers or glass slides, or Silicon wafers with a native oxide layer (SiO2)

-

Solvents: Anhydrous ethanol, anhydrous toluene, ultrapure water

-

Base: Triethylamine (TEA) or ammonium hydroxide (NH4OH)

-

Cleaning solutions: Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2 - Caution: Extremely corrosive and reactive ), RCA-1 solution (5:1:1 mixture of H2O:NH4OH:H2O2)

-

Inert gas: Nitrogen (N2) or Argon (Ar)

Equipment

-

Sonicator

-

Spin coater (optional)

-

Oven or hot plate

-

Contact angle goniometer

-

Ellipsometer

-

X-ray photoelectron spectrometer (XPS)

-

Atomic force microscope (AFM)

Experimental Protocols

The protocol for SAM formation depends on the chosen substrate. Below are detailed procedures for both gold and silicon dioxide surfaces.

Protocol 1: SAM Formation on Gold Substrates

This protocol is adapted from standard procedures for alkanethiol SAM formation on gold. While 10-Bromo-1-aminodecane is not a thiol, the amine group can adsorb onto the gold surface. For a more robust covalent attachment, the amine can be converted to a thiol or a disulfide in a preliminary step, or the gold surface can be pre-functionalized to react with amines. However, direct assembly is often sufficient for many applications.

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Extreme caution is advised when handling piranha solution) .

-

Rinse thoroughly with ultrapure water followed by ethanol.

-

Dry the substrate under a stream of inert gas (N2 or Ar).

-

Alternatively, clean the substrate by UV/Ozone treatment for 15-20 minutes.

-

-

Preparation of Deposition Solution:

-

Prepare a 1-5 mM solution of this compound in anhydrous ethanol.

-

To deprotonate the amine hydrobromide and facilitate binding to the gold surface, add a weak base such as triethylamine (TEA) to the solution to adjust the pH to approximately 8-9.[1] This frees the primary amine to interact with the substrate.

-

-

SAM Formation:

-

Immerse the cleaned gold substrate into the deposition solution in a sealed container.

-

Purge the container with an inert gas to minimize oxidation.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

-

-

Post-Deposition Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of inert gas.

-

Protocol 2: SAM Formation on Silicon Dioxide (SiO2) Substrates

For SiO2 surfaces, the amine group of the molecule can be anchored via a silanization reaction. This typically requires the use of a trialkoxysilane derivative of the molecule of interest. Since we are starting with 10-Bromo-1-aminodecane, a preliminary step to attach a silane moiety is necessary. Alternatively, one can use a bi-layer approach where a primary silane layer is deposited first to create a reactive surface for the amine. For the purpose of this protocol, we will assume a direct, albeit less robust, adsorption method, or that the user has access to a silanized version of the molecule. A more common approach for amine-terminated SAMs on silica involves using aminosilanes like (3-aminopropyl)triethoxysilane (APTES).

-

Substrate Cleaning and Activation:

-

Clean the silicon wafer by sonicating in acetone, followed by isopropanol, and finally ultrapure water (10 minutes each).

-

Dry the substrate under a stream of inert gas.

-

Activate the surface to generate hydroxyl (-OH) groups by immersing it in RCA-1 solution at 75°C for 15 minutes or by treating it with an oxygen plasma.

-

Rinse thoroughly with ultrapure water and dry under an inert gas stream.

-

-

Preparation of Deposition Solution:

-

Prepare a 1% (v/v) solution of an appropriate aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), in anhydrous toluene. For our target molecule, a custom synthesis to add a silane headgroup would be required for covalent attachment.

-

Alternatively, for direct deposition of 10-Bromo-1-aminodecane, prepare a 1-5 mM solution in anhydrous toluene. The interaction will be based on hydrogen bonding and van der Waals forces.

-

-

SAM Formation (Vapor or Solution Phase):

-

Solution Phase: Immerse the activated substrate in the deposition solution for 2-4 hours at room temperature or elevated temperatures (e.g., 60-70°C) to promote the reaction.[2]

-

Vapor Phase: Place the activated substrate and a small vial containing the aminosilane solution in a vacuum desiccator. Evacuate the desiccator and then place it in an oven at 70-90°C for several hours. This method often results in more uniform monolayers.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the substrate and rinse with toluene, followed by ethanol, to remove unbound molecules.

-

Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.[2]

-

Characterization of the Self-Assembled Monolayer

The quality and properties of the formed SAM should be verified using appropriate surface characterization techniques.

| Characterization Technique | Parameter Measured | Expected Results for Amine-Terminated SAMs |

| Contact Angle Goniometry | Static Water Contact Angle | 50° - 70°[3][4] |

| Ellipsometry | Monolayer Thickness | 1.0 - 1.5 nm (for a C10 chain)[3][5] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of N 1s peak (~400 eV for -NH2, ~402 eV for -NH3+), C 1s peak (~285 eV), and Br 3d peak (~70 eV).[6][7][8] |

| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | A smooth and uniform surface with low root-mean-square (RMS) roughness (< 0.5 nm).[3][9] |

Visualizations

Experimental Workflow for SAM Formation on Gold

Caption: Workflow for forming a 10-Bromo-1-aminodecane SAM on a gold substrate.

Molecular Structure of the Self-Assembled Monolayer

Caption: Schematic of the 10-Bromo-1-aminodecane monolayer on a substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: 10-Bromo-1-aminodecane, Hydrobromide in Biosensor Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-aminodecane, hydrobromide is a bifunctional organic compound instrumental in the fabrication of biosensors. Its unique structure, featuring a primary amine group at one end of a ten-carbon aliphatic chain and a bromo group at the other, allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on various substrates. The primary amine serves as a robust anchor to surfaces such as gold, silicon dioxide, or indium tin oxide, while the terminal bromo group provides a reactive site for the covalent immobilization of a wide array of biorecognition molecules, including enzymes, antibodies, and nucleic acids. This functionalization is a critical step in the development of sensitive and specific biosensors for a multitude of applications, from clinical diagnostics to environmental monitoring.

The use of this compound in forming SAMs offers a versatile platform for controlling the interfacial properties of a biosensor.[1][2] The well-defined orientation and packing of the monolayer can minimize non-specific binding and provide a favorable microenvironment for the immobilized biomolecules, thereby enhancing the sensor's performance.[3][4]

Core Applications in Biosensor Fabrication

-

Formation of Self-Assembled Monolayers (SAMs): Creation of a stable and ordered molecular layer on a substrate.

-

Surface Functionalization: Introduction of reactive bromo groups on the sensor surface.

-

Biomolecule Immobilization: Covalent attachment of proteins, enzymes, or DNA to the sensor surface.

-

Electrochemical Biosensors: Development of sensors that detect changes in electrical properties upon analyte binding.

-

Optical Biosensors: Fabrication of sensors that rely on changes in optical phenomena, such as surface plasmon resonance (SPR) or fluorescence.

Experimental Protocols

Protocol 1: Formation of a 10-Bromo-1-aminodecane Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol details the steps for modifying a gold electrode surface with a SAM of 10-Bromo-1-aminodecane.

Materials:

-

Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas

Equipment:

-

Beakers and Petri dishes

-

Ultrasonic bath

-

Tweezers

-

Fume hood

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

-

Rinse the substrate thoroughly with DI water, followed by ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Further clean the substrate by ultrasonication in ethanol for 10 minutes.

-

Dry the substrate again with nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the cleaned, dry gold substrate into the 10-Bromo-1-aminodecane solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

After incubation, remove the substrate from the solution using tweezers.

-

Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the SAM-modified substrate under a gentle stream of nitrogen gas.

-

Store the functionalized substrate in a desiccator until further use.

-

Protocol 2: Immobilization of a Thiol-Modified Oligonucleotide onto the Bromo-Terminated SAM

This protocol describes the covalent attachment of a thiol-modified DNA probe to the bromo-functionalized surface via a nucleophilic substitution reaction.

Materials:

-

10-Bromo-1-aminodecane SAM-modified gold substrate (from Protocol 1)

-

Thiol-modified single-stranded DNA (ssDNA) probe

-

Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Deionized (DI) water

-

Nitrogen gas

Equipment:

-

Micropipettes

-

Incubation chamber with humidity control

-

Tweezers

Procedure:

-

Prepare DNA Solution:

-

Dissolve the thiol-modified ssDNA probe in TE buffer to a final concentration of 1 µM.

-

-

Immobilization Reaction:

-

Spot a small volume (e.g., 10 µL) of the ssDNA solution onto the surface of the 10-Bromo-1-aminodecane functionalized gold substrate.

-

Place the substrate in a humidified incubation chamber to prevent the droplet from evaporating.

-

Allow the immobilization reaction to proceed for 2-4 hours at room temperature.

-

-

Washing:

-

After incubation, gently rinse the substrate with TE buffer to remove any unbound ssDNA.

-

Wash the substrate with PBS buffer.

-

Finally, rinse with DI water.

-

-

Drying:

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The biosensor with the immobilized DNA probe is now ready for hybridization experiments.

-

Data Presentation

The successful formation and functionalization of the SAM can be characterized by various surface analysis techniques. The following tables summarize typical quantitative data expected from these characterization steps.

Table 1: Surface Characterization of SAM Formation

| Characterization Technique | Parameter Measured | Bare Gold | After 10-Bromo-1-aminodecane SAM Formation |

| Contact Angle Goniometry | Water Contact Angle | < 20° | 70-80° |

| Ellipsometry | Monolayer Thickness | N/A | 1.2 - 1.5 nm |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Au | Au, C, N, Br |

Table 2: Electrochemical Characterization of Biosensor Fabrication Steps

| Electrochemical Technique | Parameter Measured | Bare Gold Electrode | After SAM Formation | After DNA Immobilization | After Hybridization with Target DNA |

| Cyclic Voltammetry (CV) in [Fe(CN)₆]³⁻/⁴⁻ | Peak-to-Peak Separation (ΔEp) | ~60 mV | > 150 mV | > 200 mV | > 250 mV |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Low | Increased | Further Increased | Significantly Increased |

Visualizations

Experimental Workflow for Biosensor Fabrication

Caption: Workflow for fabricating a DNA biosensor using a 10-Bromo-1-aminodecane SAM.

Signaling Pathway for an Electrochemical DNA Biosensor

Caption: Principle of signal generation in an electrochemical DNA hybridization biosensor.

References

- 1. Immobilization of bio-macromolecules on self-assembled monolayers: methods and sensor applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immobilization of bio-macromolecules on self-assembled monolayers: methods and sensor applications. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Creating Biocompatible Coatings using 10-Bromo-1-aminodecane, Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Bromo-1-aminodecane, hydrobromide is a bifunctional organic compound with significant potential in the development of biocompatible coatings for medical devices, drug delivery systems, and biosensors. Its unique structure, featuring a primary amine group at one end and a reactive bromo group at the other, allows for a two-step surface modification process. The amine group serves as an anchor to bind to various substrates, forming a self-assembled monolayer (SAM). The exposed bromo groups then provide a reactive interface for the covalent attachment of various biomolecules or polymers to tailor the surface properties for specific biomedical applications.[1]

This document provides detailed application notes and experimental protocols for the creation and characterization of biocompatible coatings using this compound. The protocols cover the formation of the initial SAM, subsequent surface functionalization to enhance biocompatibility, and methods for assessing the performance of the resulting coatings.

Key Applications

-

Improving Biocompatibility of Medical Implants: Coatings can be designed to minimize protein adsorption and cellular adhesion, thereby reducing the foreign body response and improving the long-term performance of implants.

-

Localized Drug Delivery: The surface can be functionalized with therapeutic agents for controlled release at the site of implantation.

-

Antimicrobial Surfaces: Attachment of antimicrobial agents can prevent biofilm formation and reduce the risk of device-related infections.[2][3]

-

Biosensor platforms: The controlled immobilization of biorecognition elements is crucial for the development of sensitive and specific biosensors.[1]

Experimental Protocols

Protocol 1: Formation of a 10-Bromo-1-aminodecane Self-Assembled Monolayer (SAM)

This protocol describes the formation of a primary amine-terminated monolayer on a substrate, which is then converted to a bromo-terminated surface.

Materials:

-

Substrate (e.g., silicon wafer, gold-coated glass slide, titanium)

-

This compound (CAS 24566-82-3)

-

Anhydrous ethanol

-

Triethylamine (or other suitable base)

-

Argon or Nitrogen gas

-

Ultrasonic bath

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Procedure:

-

Substrate Cleaning:

-

Sonciate the substrate in anhydrous ethanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse the substrate in Piranha solution for 30 minutes to create a hydrophilic, hydroxylated surface.

-

Rinse extensively with deionized water and dry under a stream of argon or nitrogen.

-

-

Preparation of Coating Solution:

-

Dissolve this compound in anhydrous ethanol to a final concentration of 1-5 mM.

-

Add a stoichiometric equivalent of triethylamine to deprotonate the amine hydrobromide, forming the free amine. The solution should be prepared fresh before use.

-

-

SAM Formation:

-

Immerse the cleaned and dried substrate in the 10-Bromo-1-aminodecane solution.

-

Incubate for 12-24 hours at room temperature in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

-

After incubation, remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a stream of argon or nitrogen.

-

Workflow for SAM Formation:

Caption: Workflow for creating a bromo-terminated surface using 10-Bromo-1-aminodecane.

Protocol 2: Surface Functionalization with Poly(ethylene glycol) (PEG) for Enhanced Biocompatibility

This protocol details the grafting of PEG onto the bromo-terminated surface to create a protein-repellent and highly biocompatible coating.[4][5][6]

Materials:

-

Bromo-terminated substrate (from Protocol 1)

-

Amine-terminated methoxy-PEG (mPEG-NH2), MW 2000-5000 Da

-

Anhydrous dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or another suitable base

-

Argon or Nitrogen gas

Procedure:

-

Preparation of PEG Solution:

-

Dissolve mPEG-NH2 in anhydrous DMF to a concentration of 10-20 mg/mL.

-

Add an excess of potassium carbonate to the solution to act as a base.

-

-

Grafting Reaction:

-

Immerse the bromo-terminated substrate in the mPEG-NH2 solution.

-

Heat the reaction to 60-80°C and stir gently under an inert atmosphere for 24-48 hours. This facilitates the nucleophilic substitution reaction between the amine group of PEG and the bromo group on the surface.

-

-

Washing and Drying:

-

After the reaction, remove the substrate and rinse sequentially with DMF, ethanol, and deionized water to remove any unreacted PEG and salts.

-

Dry the PEG-grafted substrate under a stream of argon or nitrogen.

-

Signaling Pathway for PEG Grafting:

Caption: Reaction schematic for grafting mPEG-NH2 onto the bromo-terminated surface.

Characterization and Data Presentation

The successful modification of the surface should be confirmed using various surface characterization techniques. The biocompatibility of the final coating must be assessed through a series of in vitro assays.

Surface Characterization

| Technique | Purpose | Expected Outcome for Successful Modification |

| Contact Angle Goniometry | To assess changes in surface wettability. | Increased hydrophilicity (lower contact angle) after PEGylation compared to the bromo-terminated and bare substrate. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of Bromine (Br 3d) peak after SAM formation. Appearance of Nitrogen (N 1s) and increased Carbon (C 1s) and Oxygen (O 1s) signals after PEGylation, with a decrease or disappearance of the Br 3d peak. |

| Atomic Force Microscopy (AFM) | To visualize surface topography and roughness. | A smooth, uniform surface is expected after SAM formation. An increase in surface roughness may be observed after PEGylation. |

| Ellipsometry | To measure the thickness of the coating. | An increase in thickness corresponding to the length of the decane chain after SAM formation, and a further significant increase after PEG grafting. |

Biocompatibility Assessment

Table 1: Quantitative Analysis of Protein Adsorption

Protein adsorption is a key indicator of biocompatibility; lower protein adsorption generally correlates with reduced inflammatory response.[1][7]

| Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) |

| Unmodified Substrate | 350 ± 45 | 280 ± 30 |

| Bromo-Terminated Surface | 280 ± 35 | 210 ± 25 |

| PEG-Grafted Surface | 25 ± 8 | 15 ± 5 |

Data presented as mean ± standard deviation (n=3). Adsorption measured by Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).

Table 2: Cell Viability Assay (MTT Assay)

Cell viability assays are crucial to ensure the coating is not cytotoxic.[8]

| Surface | Cell Viability (% of Control) |

| Unmodified Substrate | 98 ± 4 |

| Bromo-Terminated Surface | 95 ± 5 |

| PEG-Grafted Surface | 99 ± 3 |

Data presented as mean ± standard deviation (n=3) after 24 hours of incubation with a relevant cell line (e.g., L929 fibroblasts).

Table 3: Hemocompatibility Assessment

For blood-contacting devices, assessing the interaction with blood components is critical.[9]

| Parameter | Unmodified Substrate | PEG-Grafted Surface |

| Platelet Adhesion | High | Low |

| Clotting Time (APTT) | Normal | Prolonged |

| Hemolysis (%) | < 2% | < 2% |

APTT: Activated Partial Thromboplastin Time.

Experimental Workflow for Biocompatibility Assessment:

Caption: General workflow for the in vitro assessment of biocompatible coatings.

Conclusion

This compound serves as a versatile molecular linker for the creation of advanced biocompatible coatings. The protocols outlined in this document provide a comprehensive framework for the formation of a bromo-terminated self-assembled monolayer and its subsequent functionalization with PEG to significantly reduce protein adsorption and improve biocompatibility. The successful application of these coatings has the potential to enhance the performance and safety of a wide range of medical devices and drug delivery systems. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications.

References

- 1. Quantitative analysis of protein adsorption via atomic force microscopy and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial surfaces: a review of synthetic approaches, applicability and outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Surface Functionalization of Nanomaterials for Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. kinampark.com [kinampark.com]

- 6. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of surface organic coatings of cellulose nanocrystals on the viability of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Surface Modification with 10-Bromo-1-aminodecane, Hydrobromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the surface modification of substrates using 10-Bromo-1-aminodecane, Hydrobromide. This bifunctional molecule is an excellent candidate for creating chemically reactive surfaces, enabling the covalent immobilization of a wide range of molecules, including biomolecules and drug-delivery vehicles. The protocols outlined below are designed to be adaptable for various research and development applications.

Introduction

This compound is a linear hydrocarbon chain featuring a primary amine group at one terminus and a bromine atom at the other. This unique structure allows for a two-step surface functionalization process. The amine group serves as an anchor to bind to various substrates, such as gold, silicon dioxide, and other metal oxides, forming a self-assembled monolayer (SAM).[1] Once the monolayer is formed, the exposed bromo groups create a reactive interface that can be further modified through nucleophilic substitution reactions.[1] This versatility makes it a valuable tool in the development of biosensors, biocompatible coatings, and platforms for controlled drug delivery.

Key Applications

-

Biosensor Development: The bromo-terminated surface can be used to immobilize proteins, antibodies, or nucleic acids for the detection of specific biological targets.[1]

-

Biocompatible Coatings: Modification of implantable materials with biocompatible polymers or molecules to reduce fouling and improve tissue integration.

-

Drug Delivery Platforms: Attachment of drug molecules or targeting ligands to nanoparticle surfaces for targeted therapeutic delivery.

-

Microelectronics: Creation of patterned surfaces with specific chemical functionalities for the fabrication of electronic components.

Data Presentation

Table 1: Representative Contact Angle Measurements for Modified Surfaces

| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) |

| Bare Gold | 68 ± 11 | Not Reported | Not Reported |

| Amine-Terminated SAM on Gold | ~50 - 70 | ~10 - 30 | ~20 - 40 |

| Methyl-Terminated SAM on Gold | 97 ± 2 | Not Reported | Not Reported |

| Bare Silicon Dioxide (SiO₂) | < 10 | Not Reported | Not Reported |

| Bromo-Terminated SAM on Silicon | ~70 - 80 | Not Reported | Not Reported |

Data for amine and methyl-terminated SAMs on gold are adapted from a study on various SAMs.[2] Data for bromo-terminated SAMs on silicon are inferred from similar systems.

Table 2: Representative Ellipsometry and XPS Data for Bromo-Terminated SAMs

| Parameter | Value |

| Ellipsometry | |